3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide
Description
3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide is a sulfonamide derivative featuring a trifluoromethyl group and a 1-methylindole substituent. Its structure comprises a propane-sulfonamide backbone linked via an ethyl group to the 5-position of a 1-methylindole moiety. Indole derivatives are pharmacologically significant due to their prevalence in bioactive molecules, particularly in central nervous system (CNS) therapeutics and kinase inhibitors.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(1-methylindol-5-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S/c1-19-8-5-12-10-11(2-3-13(12)19)4-7-18-22(20,21)9-6-14(15,16)17/h2-3,5,8,10,18H,4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDCUVLQPWZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine with a sulfonyl chloride, such as trifluoromethanesulfonyl chloride (CF3SO2Cl), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Indole-2,3-diones
Reduction: Corresponding amines
Substitution: Products with nucleophiles replacing the trifluoromethyl group
Scientific Research Applications
3,3,3-Trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used as a probe to study biological pathways involving indole derivatives.
Materials Science: The trifluoromethyl group imparts unique properties to the compound, making it useful in the development of advanced materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, while the trifluoromethyl group can enhance binding affinity and selectivity. The sulfonamide group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with two analogs:
Key Observations:
- Compound 52 () : Features a bulkier 4-chlorobenzoyl-indole scaffold, contributing to its higher molecular weight (502.89 g/mol). The low synthesis yield (2.5%) suggests steric or electronic challenges during coupling, possibly due to the indole’s substitution pattern .
- CAS 2034486-68-3 () : Incorporates a thiophene-furan heterocyclic system, reducing molecular weight (339.4 g/mol) and altering electronic properties compared to indole-based analogs. This may influence solubility and binding interactions in biological systems.
Biological Activity
Chemical Structure and Properties
TF-NIEPS features a trifluoromethyl group and an indole moiety, which are known to enhance its biological activity through increased lipophilicity and altered electronic properties. The molecular formula is , and it exhibits unique chemical characteristics due to the presence of these functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆F₃N₂O₂S |
| Molecular Weight | 353.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and DMF |
The biological activity of TF-NIEPS is primarily attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction, and TF-NIEPS has been shown to modulate their activity, potentially leading to altered cellular responses.
- Enzymatic Inhibition : Research indicates that TF-NIEPS can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Case Studies
- Anticancer Activity : A study published in ACS Omega explored the effects of TF-NIEPS on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : Another research article highlighted the anti-inflammatory properties of TF-NIEPS in a murine model of acute inflammation. The compound reduced pro-inflammatory cytokine levels (TNF-α and IL-6) significantly compared to controls, suggesting a potential role in treating inflammatory diseases .
Research Findings
Recent studies have provided insights into the pharmacological profile of TF-NIEPS:
- Selectivity : TF-NIEPS has shown selectivity for certain GPCRs over others, indicating potential for targeted therapies with reduced side effects.
- Synergistic Effects : When combined with other therapeutic agents, TF-NIEPS exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. How can the synthetic route for 3,3,3-trifluoro-N-[2-(1-methyl-1H-indol-5-yl)ethyl]propane-1-sulfonamide be optimized to improve yield and purity?
- Methodological Answer : Begin with the condensation of 1-methyl-1H-indole-5-ethylamine with 3,3,3-trifluoropropane-1-sulfonyl chloride under controlled anhydrous conditions. Use triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify via column chromatography (gradient elution with hexane/ethyl acetate) and recrystallize from ethanol/water to achieve >95% purity. Yield optimization can be achieved by adjusting stoichiometry (1.2:1 sulfonyl chloride:amine) and reaction time (6–8 hours) .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this sulfonamide?
- Methodological Answer :
- NMR : Use 3-(trimethylsilyl)propane-1-sulfonic acid (DSS) as an internal standard in D₂O or DMSO-d₆ for accurate chemical shift calibration. Key signals include the trifluoromethyl group (¹⁹F NMR: δ −60 to −70 ppm) and indole NH (¹H NMR: δ ~10.5 ppm) .
- X-ray Crystallography : Employ SHELX software for structure solution and refinement. Grow single crystals via slow evaporation from acetonitrile. Resolve disordered solvent molecules (e.g., water/methanol) using SQUEEZE in PLATON .
Q. How can in vitro assays be designed to evaluate the antimicrobial potential of this compound?
- Methodological Answer : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines). Prepare serial dilutions (0.5–128 μg/mL) in Mueller-Hinton broth. Determine MIC (Minimum Inhibitory Concentration) after 18–24 hours incubation at 37°C. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies on this sulfonamide?
- Methodological Answer : Synthesize analogs with variations in:
- Indole substitution : Replace the 1-methyl group with ethyl or benzyl to assess steric effects.
- Sulfonamide linker : Modify the ethyl spacer to propyl or introduce rigidity with a cyclopropyl group.
Evaluate changes in bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions .
Q. How can polymorphic forms of the compound influence its pharmacokinetic properties?
- Methodological Answer : Characterize polymorphs via DSC (differential scanning calorimetry) and PXRD. Assess solubility and dissolution rates in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use SHELXL to refine crystal structures and identify hydrogen-bonding patterns affecting stability. Form III (high-energy polymorph) may exhibit faster dissolution but lower thermal stability .
Q. How should researchers address discrepancies in NMR data caused by solvent or dynamic effects?
- Methodological Answer : For split signals in ¹H NMR, verify solvent purity and dryness. Use variable-temperature NMR (VT-NMR) to resolve conformational exchange broadening (e.g., indole ring flipping). For ¹⁹F NMR, employ a fluorine-decoupled pulse sequence to enhance signal clarity. Cross-validate with LC-MS to rule out impurities .
Q. What computational approaches are suitable for predicting metabolic stability?
- Methodological Answer : Perform in silico metabolism prediction using software like MetaSite. Focus on vulnerable sites (e.g., sulfonamide bond hydrolysis, indole oxidation). Validate with in vitro assays: incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify major metabolites using high-resolution mass spectrometry (HRMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
